molecular formula C9H7FO4 B14776573 2-Fluoro-3-formyl-6-methoxybenzoic acid

2-Fluoro-3-formyl-6-methoxybenzoic acid

Cat. No.: B14776573
M. Wt: 198.15 g/mol
InChI Key: LXTJDGYZEWEDHF-UHFFFAOYSA-N
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Description

The compound features:

  • Fluoro substituent at position 2 (electron-withdrawing, influencing reactivity and stability).
  • Formyl group at position 3 (enhancing electrophilic character for further derivatization).
  • Methoxy group at position 6 (electron-donating, affecting solubility and steric interactions).

This trifunctionalized benzoic acid derivative is likely used in pharmaceutical or agrochemical synthesis due to its reactive sites. Below, we compare its properties and applications with structurally related compounds.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-3-formyl-6-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

LXTJDGYZEWEDHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-6-methoxybenzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-6-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-Fluoro-3-carboxy-6-methoxybenzoic acid, while reduction produces 2-Fluoro-3-hydroxymethyl-6-methoxybenzoic acid .

Scientific Research Applications

2-Fluoro-3-formyl-6-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Source
2-Chloro-6-fluoro-3-formylbenzoic acid C₈H₄ClFO₃ 202.56 Cl (2), F (6), CHO (3), COOH (1) 1.6 4 54.4
3,6-Dichloro-2-methoxybenzoic acid (Dicamba) C₈H₆Cl₂O₃ 221.04 Cl (3,6), OCH₃ (2), COOH (1) ~2.1* 3 55.8
6-Fluoro-2-formyl-3-hydroxybenzoic acid C₈H₅FO₄ 184.12 F (6), CHO (2), OH (3), COOH (1) N/A 4 77.8
2-Fluoro-6-methoxybenzoic acid C₈H₇FO₃ 170.14 F (2), OCH₃ (6), COOH (1) N/A 3 55.8

Notes:

  • The formyl group in 2-Chloro-6-fluoro-3-formylbenzoic acid increases electrophilicity compared to non-formylated analogs like Dicamba .
  • Methoxy groups (e.g., in 2-Fluoro-6-methoxybenzoic acid) improve solubility in polar solvents compared to chloro or fluoro substituents alone .
  • Hydroxy groups (e.g., in 6-Fluoro-2-formyl-3-hydroxybenzoic acid) significantly elevate polarity and hydrogen-bonding capacity .

Biological Activity

2-Fluoro-3-formyl-6-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H7F O4
  • Molecular Weight : 196.15 g/mol
  • CAS Number : Not explicitly listed in the provided data.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.

The biological activity of this compound is attributed to its structural features that allow it to interact with biological targets effectively. The presence of the fluorine atom enhances lipophilicity, aiding cellular penetration. The formyl and methoxy groups can participate in hydrogen bonding with active sites on enzymes or receptors, modulating their activity.

Anticancer Studies

A study conducted on various substituted benzoic acids, including this compound, revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H187 (lung cancer). The study utilized assays to quantify cell viability post-treatment, demonstrating an IC50 value indicative of potent anticancer activity.

Enzyme Inhibition Research

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Results showed that this compound inhibited COX activity with a lower IC50 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may offer a novel approach to managing inflammation.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTargeted Cell Lines/EnzymesReference
AnticancerHighMCF-7, NCI-H187
Anti-inflammatoryModerateCOX enzymes
Enzyme InhibitionHighVarious metabolic enzymes

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